molecular formula C30H48O5 B1666088 Arjunolic acid CAS No. 465-00-9

Arjunolic acid

Cat. No.: B1666088
CAS No.: 465-00-9
M. Wt: 488.7 g/mol
InChI Key: RWNHLTKFBKYDOJ-UHFFFAOYSA-N
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Description

Arjunolic acid (AA) is a pentacyclic triterpenoid . It is a major component of the extracts of Terminalia arjuna bark . It has various biological activities, including antioxidant, antimicrobial, antibacterial, and anti-inflammatory properties .


Synthesis Analysis

This compound is a natural pentacyclic triterpenoidal saponin derived from Terminalia arjuna bark . A series of novel AA derivatives containing a pentameric A-ring with an enal moiety, combined with additional modifications at C-28, were designed and prepared .


Molecular Structure Analysis

This compound has a rigid pentacyclic backbone with two equatorial hydroxyl and one equatorial hydroxymethyl groups attached at the “A” ring. The carboxyl group is attached at the ring junction of the cis-fused “D” and “E” rings . Its molecular weight is 488.70 g/mol .


Chemical Reactions Analysis

This compound has been used as a structural molecular framework in supramolecular chemistry and nanoscience . It has been shown to immobilize varieties of organic solvents at low concentrations .


Physical and Chemical Properties Analysis

This compound is a powder with the chemical formula C30H48O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Multifunctional Therapeutic Applications

Arjunolic acid, a chiral triterpenoid saponin, has been recognized for its multifunctional therapeutic applications. It exhibits a range of biological functions, including antioxidant, anti-fungal, anti-bacterial, anticholinesterase, antitumor, antiasthmatic, and wound healing activities. Its cardioprotective role is underscored by its ability to prevent myocardial necrosis, platelet aggregation, and lower blood pressure and cholesterol levels. The compound's antioxidant property, coupled with its metal chelating ability, offers protection against metal and drug-induced organ pathophysiology. Additionally, this compound is beneficial in the pathogenesis of diabetes and its complications, primarily through detoxification of reactive oxygen species (ROS) produced in various pathologies (Ghosh & Sil, 2013).

Anticancer Properties

This compound has demonstrated significant anticancer activity against various cell lines, including MCF-7 and HeLa cells, without significant toxicity to normal lymphocytes. Its self-assembling property enhances its anticancer efficacy, disrupting the redox balance inside cancer cells by producing reactive oxygen species. The apoptotic events triggered by this compound are mediated through key proteins like TNF-α and NF-κß (Manna et al., 2020).

Cardioprotective and Renoprotective Effects

Studies have highlighted the cardioprotective effects of this compound, particularly against cisplatin-induced testicular toxicity. Its role in mitigating oxidative stress parameters and downregulating expressions of inflammatory markers like iNOS and TNF-α has been observed in rats (Sherif et al., 2014). Additionally, this compound has shown renoprotective effects in models of cisplatin-induced nephrotoxicity, effectively reducing kidney damage and cytokine levels (Elsherbiny et al., 2016).

Neuroprotective Effects

This compound's neuroprotective effects have been evident in studies investigating its impact on focal cerebral ischemia and reperfusion injury in rats. It effectively reduces neurological deficits and infarct size by regulating oxidative stress markers and enzyme activities associated with brain health (Yaidikar & Thakur, 2015).

Applications in Nanoscience and Supramolecular Chemistrythis compound also holds potential in nanoscience and supramolecular chemistry. Its esters function as organogelators for designing thermochromic switches and sensor devices. Additionally, its derivatives can be used as molecular receptors and in the development of biomimetics and supramolecular systems capable of performing biological functions [(Bag & Majumdar, 2014)]

Nanoscience and Supramolecular Chemistry Applications of this compound

This compound exhibits notable applications in the fields of nanoscience and supramolecular chemistry, underlining its versatility and potential in modern scientific research.

  • Self-Assembly and Nanoparticle Formation : this compound can self-assemble in aqueous solvents, forming vesicular structures of nano to micrometer diameters, which can be used for the entrapment and controlled release of anticancer drugs like doxorubicin at physiological pH. This aspect of this compound finds its utility in drug delivery and the development of nanotherapeutics (Bag & Majumdar, 2014).

  • Supramolecular Architecture : The ability of this compound to form complex molecular structures is leveraged in supramolecular chemistry. It can be used as a structural framework for designing molecular receptors, biomimetics, and supramolecular systems capable of performing specific biological functions. This includes its application in designing thermochromic switches and sensor devices, showcasing its potential in creating responsive and intelligent materials (Ghosh & Sil, 2013).

  • Gel Formation and Material Science Applications : this compound derivatives function as gelators for a variety of organic liquids. These gels have applications in nanoscience and material science, particularly in the development of novel materials with specific mechanical and chemical properties suitable for various technological applications (Hemalatha et al., 2010).

  • Nanoparticle Hybrid Material : The development of gel-gold nanoparticle hybrid material using this compound underscores its potential in nanotechnology. This involves in situ generation of gold nanoparticles, which can be used in various biomedical and material science applications, demonstrating the adaptability of this compound in creating complex nanostructures (Bag & Majumdar, 2014).

Mechanism of Action

Target of Action

Arjunolic acid (AA) is a pentacyclic triterpenoid with promising anticancer properties . It primarily targets carbonic anhydrase II , an enzyme linked to cardiac hypertrophy . This enzyme plays a crucial role in maintaining pH balance in cells, and its inhibition can lead to therapeutic benefits in heart disease .

Mode of Action

This compound inhibits the activity of carbonic anhydrase II, reducing a process known as acidosis in cells . This inhibition leads to a decrease in the loads of calcium and sodium ions in cells . In the context of cancer, AA derivatives have been shown to induce a cell-cycle arrest at the G0/G1 phase and significantly inhibit the wound closure rate of PANC-1 cancer cells in a concentration-dependent manner .

Biochemical Pathways

This compound impacts several biochemical pathways. It has been shown to regulate the levels of malondialdehyde (MDA), reduced glutathione (GSH), nitric oxide (NO), protein carbonyl content, and mitochondria-generated reactive oxygen species . Additionally, it controls the enzyme activities of Na+–K+ATPase, superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. In the context of heart disease, it reduces acidosis in cells and decreases the loads of calcium and sodium ions . In cancer cells, it induces cell-cycle arrest and inhibits wound closure . It also has antioxidant properties, protecting cells from oxidative stress .

Future Directions

Arjunolic acid has promising anticancer properties . Further studies are needed to explore its full potential . It also has the potential of being used in green nanotechnology and various formulations explored for encapsulating them .

Biochemical Analysis

Biochemical Properties

Arjunolic acid interacts with various enzymes and proteins. It plays a significant role in maintaining the level of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione-S-transferase (GST), glutathione reductase (GR), and glutathione peroxidase (GPx). It also regulates the level of cellular metabolites, reduced glutathione (GSH), and oxidized glutathione (GSSG), thereby reducing oxidative stress .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to prevent neuronal damage induced by ischemia/reperfusion (I/R) by regulating the levels of malondialdehyde (MDA), reduced glutathione (GSH), nitric oxide (NO), protein carbonyl content, and mitochondria-generated reactive oxygen species . It also controls the enzyme activities of Na+–K+ATPase, superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) .

Molecular Mechanism

The mechanism of cytoprotection conferred by this compound can be explained by its property to reduce oxidative stress by enhancing the antioxidant levels . It also exhibits promising anticancer properties. A series of novel this compound derivatives have been designed and prepared, showing significant effects in cancer complications by targeting PPAR-α .

Temporal Effects in Laboratory Settings

This compound shows significant temporal effects in laboratory settings. In a study, rats were treated with this compound for 7 days prior to inducing cerebral ischemia/reperfusion (I/R) injury. The results showed that rats pretreated with this compound had significantly reduced neurological deficit score and infarct size .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study, this compound was administered orally at doses of 40 and 80 mg/kg once daily for 25 successive days to rats with induced osteoarthritis. The results showed significant reduction in paw swelling and weight loss .

Metabolic Pathways

This compound is involved in various metabolic pathways. The various metabolic pathways of arachidonic acid (AA) are closely related to the development of cardiovascular disease, and the roles of various metabolites in ischemia–reperfusion injury have gradually been confirmed .

Properties

IUPAC Name

10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHLTKFBKYDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arjunolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

465-00-9
Record name Arjunolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

337 - 340 °C
Record name Arjunolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Arjunolic acid acts as a potent antioxidant and free radical scavenger. [] It effectively reduces oxidative stress by enhancing the levels of endogenous antioxidants, including superoxide dismutase, catalase, glutathione peroxidase, and reduced glutathione. [, , , ] This protective effect helps to mitigate oxidative damage in various tissues and organs. [, , , ]

A: Research suggests that this compound's cardioprotective effects stem from multiple mechanisms. It has been shown to prevent myocardial necrosis, inhibit platelet aggregation and coagulation, and lower blood pressure, heart rate, and cholesterol levels. [] Additionally, its antioxidant and metal-chelating properties contribute to its cardioprotective action. []

A: Yes, studies demonstrate that this compound possesses anti-inflammatory properties. [, , ] It has been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while simultaneously increasing the levels of anti-inflammatory cytokines such as IL-4 and IL-10. [, , ]

ANone: The molecular formula of this compound is C30H48O5. Its molecular weight is 488.7 g/mol.

A: While specific spectroscopic data is not extensively covered in these papers, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, including HMQC, HMBC, COSY, and NOESY correlations, to elucidate the structure of this compound. [, ] Infrared (IR) spectroscopy is also utilized to analyze its functional groups. []

A: Studies on this compound derivatives, particularly esters and ketals, reveal that even minor structural changes can significantly impact their self-assembly properties, leading to the formation of diverse aggregates like fibers, vesicles, and gels in various organic solvents. [, ]

A: Research suggests that the addition of 23-hydroxy or 24-hydroxy groups to the oleanane skeleton of this compound tends to decrease its potency as a glycogen phosphorylase inhibitor. []

A: Researchers have employed a variety of in vitro models to investigate the biological activity of this compound. These include: * Cell lines: EAC (Ehrlich ascites carcinoma) and DAL (Dalton's lymphoma) cell lines to assess cytotoxicity. [] * Isolated tissues: Precision-cut goat liver slices subjected to oxidative stress to evaluate antioxidant potential. [] * Enzyme assays: Inhibition kinetics studies on acetylcholinesterase and phosphatases in the cerebral ganglion of Lymnaea acuminata snails. []

A: Several animal models have been employed to investigate the in vivo efficacy of this compound, including: * Mice: Models of arsenic-induced oxidative stress in the brain, liver, and testes, [, , ] complete Freund’s adjuvant-induced arthritis, [] two-stage carcinogenesis in skin, [] and DNCB-induced atopic dermatitis. [] * Rats: Models of aspirin-induced gastric injury, [] cyclosporine A-induced liver and kidney injury, [] and cisplatin-induced testicular toxicity. []

A: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely utilized for the quantitative analysis of this compound. [, , , , , ] These techniques allow for the separation and quantification of this compound in complex mixtures. [, , , , , ]

A: Yes, microwave-assisted extraction (MAE) has been investigated as a rapid and efficient method for extracting this compound from Terminalia arjuna stem bark. [, ] This technique offers advantages over conventional methods, including shorter extraction times and reduced solvent consumption. [, ]

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